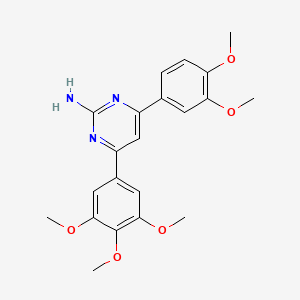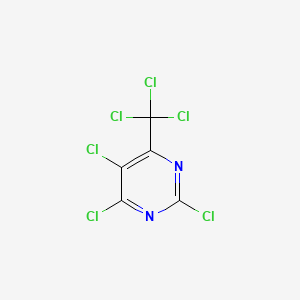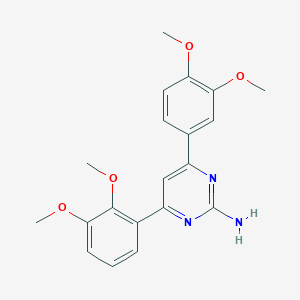
4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, or 4-DMP-6-TMPP, is a pyrimidine compound with a unique chemical structure and a wide range of potential applications. It has been studied for its potential use in the synthesis of a variety of compounds, as well as for its potential therapeutic and pharmacological effects.
Applications De Recherche Scientifique
4-DMP-6-TMPP has been studied for its potential use in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been studied for its potential therapeutic and pharmacological effects, including its ability to inhibit the growth of certain cancer cells, its potential anti-inflammatory effects, and its potential antioxidant activity. In addition, 4-DMP-6-TMPP has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of 4-DMP-6-TMPP is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 4-DMP-6-TMPP has been found to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMP-6-TMPP have been studied in several animal models. In mice, 4-DMP-6-TMPP has been found to reduce inflammation, reduce oxidative stress, and reduce the risk of cardiovascular disease. In rats, 4-DMP-6-TMPP has been found to reduce the risk of certain types of cancer, reduce the risk of diabetes, and reduce the risk of stroke. In addition, 4-DMP-6-TMPP has been found to improve cognitive function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-DMP-6-TMPP in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. However, there are several limitations to its use in laboratory experiments. These include its short half-life, its instability in the presence of light, and its potential to interfere with other compounds.
Orientations Futures
The potential future directions for 4-DMP-6-TMPP research include further investigation into its therapeutic and pharmacological effects, as well as its potential use in the synthesis of new compounds. In addition, further research is needed to better understand its mechanism of action and its potential toxicity. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing 4-DMP-6-TMPP.
Méthodes De Synthèse
The synthesis of 4-DMP-6-TMPP has been described in a number of publications. The most common method involves the reaction of 4-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidine-2-amine with an acylating agent, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide. The reaction yields a mixture of 4-DMP-6-TMPP and the acylated product, which can be separated by column chromatography.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-25-16-7-6-12(8-17(16)26-2)14-11-15(24-21(22)23-14)13-9-18(27-3)20(29-5)19(10-13)28-4/h6-11H,1-5H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJDAXCNTHSBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)









